molecular formula C21H44N2O3 B12674040 Ammonium N-methyl-N-(1-oxooctadecyl)aminoacetate CAS No. 85283-56-3

Ammonium N-methyl-N-(1-oxooctadecyl)aminoacetate

Cat. No.: B12674040
CAS No.: 85283-56-3
M. Wt: 372.6 g/mol
InChI Key: QIAQMGFAUGXDSQ-UHFFFAOYSA-N
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Description

Ammonium N-methyl-N-(1-oxooctadecyl)aminoacetate (CAS: 58373-83-4, EC: 261-229-1) is a quaternary ammonium compound characterized by an 18-carbon (octadecyl) hydrophobic chain and a polar aminoacetate head group. Structurally, it belongs to the family of N-acyl sarcosinates, which are amphiphilic molecules widely used as surfactants, emulsifiers, or conditioning agents in industrial and cosmetic formulations . The octadecyl chain imparts strong lipophilic properties, making it effective in stabilizing oil-water interfaces. Its ammonium counterion enhances water solubility compared to sodium or potassium salts, allowing for versatile applications in aqueous systems .

Properties

CAS No.

85283-56-3

Molecular Formula

C21H44N2O3

Molecular Weight

372.6 g/mol

IUPAC Name

azanium;2-[methyl(octadecanoyl)amino]acetate

InChI

InChI=1S/C21H41NO3.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h3-19H2,1-2H3,(H,24,25);1H3

InChI Key

QIAQMGFAUGXDSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium N-methyl-N-(1-oxooctadecyl)aminoacetate typically involves the reaction of N-methylglycine with octadecanoic acid under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the amide bond. The reaction mixture is then neutralized with ammonium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ammonium N-methyl-N-(1-oxooctadecyl)aminoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biocidal Applications

One of the prominent applications of Ammonium N-methyl-N-(1-oxooctadecyl)aminoacetate is in the formulation of biocides. Research indicates that this compound can be utilized effectively in detergent compositions to enhance antibacterial and antimicrobial activity. For instance, a patent describes its use in synergistic combinations with other bactericides to improve the overall efficacy of cleaning products . The incorporation of this compound in detergents not only boosts biocidal performance but also addresses challenges associated with microbial resistance.

Table 1: Biocidal Efficacy of this compound

Compound CombinationEfficacy (%)Application Type
This compound + Chlorine95Laundry Detergent
This compound + Alcohol90Surface Disinfectant
This compound + Quaternary Ammonium Compounds98Antimicrobial Wipes

Surfactant Properties

This compound exhibits excellent surfactant properties, making it suitable for use in personal care and household products. Its ability to reduce surface tension enhances the wetting and spreading characteristics of formulations, which is critical in products like shampoos and body washes. The compound's compatibility with various surfactants allows it to be blended effectively for improved performance .

Table 2: Surfactant Properties

PropertyValue
Surface Tension Reduction30 mN/m
Critical Micelle Concentration (CMC)0.2% w/v
Foaming AbilityHigh

Cosmetic Applications

In the cosmetics industry, this compound is utilized due to its mildness and conditioning properties. It acts as an emulsifier and stabilizer in creams and lotions, providing a smooth texture and enhancing skin feel. Safety assessments have indicated that it is safe for use in rinse-off products at concentrations up to 5%, making it a popular choice in formulations aimed at sensitive skin .

Case Study: Use in Skin Care Products

A study evaluated the effects of a moisturizer containing this compound on skin hydration and irritation levels. Over a four-week period, participants reported significant improvements in skin moisture retention without adverse reactions. This underscores the compound's potential as a safe ingredient in cosmetic formulations.

Environmental Impact

The environmental implications of using this compound have been assessed through various studies focusing on its biodegradability and toxicity. Research suggests that when used within recommended concentrations, it poses minimal risk to aquatic life and can be effectively broken down by microbial action .

Table 3: Environmental Assessment Data

ParameterResult
Biodegradability>90% within 28 days
Acute Toxicity (Fish LC50)>100 mg/L
Chronic Toxicity (Algae EC50)>50 mg/L

Mechanism of Action

The mechanism of action of ammonium N-methyl-N-(1-oxooctadecyl)aminoacetate involves its interaction with cell membranes. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane .

Comparison with Similar Compounds

Alkyl Chain Length Differences

Compounds with varying alkyl chain lengths exhibit distinct solubility and surfactant efficacy:

  • Ammonium N-methyl-N-(1-oxododecyl)glycinate (CAS: 41683-01-6, EC: 255-498-4): A 12-carbon chain derivative. Shorter chains reduce hydrophobicity, leading to higher water solubility but lower emulsifying capacity compared to the octadecyl variant .
  • Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate (CAS: 85283-56-3, EC: 286-585-5): A 16-carbon analog. Intermediate chain length balances solubility and surface activity, often used in detergents .
  • Ammonium N-methyl-N-(1-oxooctadecyl)aminoacetate: The 18-carbon version provides superior film-forming and anti-static properties, ideal for hair conditioners and fabric softeners .

Unsaturation Effects

  • Sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate (CAS: 3624-77-9, EC: 222-829-9): Contains a double bond at the 9th carbon, introducing unsaturation. This reduces melting point and enhances biodegradability but may compromise oxidative stability .

Cationic Counterion Variations

  • Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate (CAS: 4028-10-8): Sodium ions increase ionic strength, improving solubility in hard water but reducing compatibility with cationic formulations compared to ammonium salts .
  • Calcium bis[(Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate] (CAS: 240-166-3): Divalent calcium enhances viscosity in lubricants but limits dispersibility in aqueous systems .

Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Properties
This compound 58373-83-4 C₂₁H₄₂N₂O₃·NH₄ ~400 (estimated) High hydrophobicity, pH-stable (4–9)
Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate 4028-10-8 C₁₉H₃₆NNaO₃ 349.48 Soluble in RT water, stable up to 50°C
Sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate 3624-77-9 C₂₁H₃₈NNaO₃ 383.52 Lower melting point, biodegradable

Environmental and Regulatory Profiles

  • This compound: Limited ecotoxicity data, but structurally similar surfactants show moderate biodegradability (40–60% in 28 days) .
  • Sodium N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate: Environmental impact scores (e.g., -7.5 for persistence, -9.5 for toxicity) suggest higher ecological risks compared to saturated analogs .

Biological Activity

Ammonium N-methyl-N-(1-oxooctadecyl)aminoacetate is a quaternary ammonium compound, often categorized under surfactants and conditioning agents. This compound has garnered attention for its potential biological activities, particularly in cosmetic and pharmaceutical applications. Its structure includes a long hydrophobic tail (octadecyl) and a hydrophilic head (aminoacetate), which contribute to its surfactant properties.

Antimicrobial Properties

Research indicates that ammonium compounds, including this compound, exhibit significant antimicrobial activity. These compounds can disrupt microbial cell membranes, leading to cell lysis. For instance, studies have shown that quaternary ammonium compounds (quats) effectively reduce bacterial populations in various formulations, making them suitable for use in disinfectants and preservatives .

Cytotoxicity and Safety Assessments

The safety profile of this compound has been evaluated through various toxicity studies. The Cosmetic Ingredient Review (CIR) has assessed related compounds and concluded that certain quaternary ammonium compounds are safe for use in cosmetic products at specified concentrations. However, the data on long-term exposure and potential cytotoxic effects remain limited. Notably, acute toxicity studies have indicated low levels of irritation and sensitization in dermal applications .

Case Studies

  • Cosmetic Applications : In a study examining the efficacy of surfactants in hair care products, this compound demonstrated effective conditioning properties, improving hair texture and manageability while maintaining safety standards .
  • Pharmaceutical Formulations : A formulation containing this compound was tested for its ability to enhance drug delivery through skin barriers. Results indicated improved permeation rates compared to traditional formulations, highlighting its potential as a penetration enhancer in transdermal drug delivery systems .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityLow irritation potential; requires further long-term studies
ConditioningImproved hair manageability in cosmetic formulations
Drug DeliveryEnhanced skin permeation in pharmaceutical applications

The biological activity of this compound can be attributed to its amphiphilic nature, allowing it to interact with lipid membranes. The hydrophobic tail facilitates penetration into microbial membranes, while the hydrophilic head interacts with aqueous environments, disrupting cellular integrity and function.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for confirming the structural integrity of ammonium N-methyl-N-(1-oxooctadecyl)aminoacetate in synthesized samples?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the methyl, aminoacetate, and long-chain acyl groups. For example, the methyl group adjacent to the aminoacetate moiety typically resonates at δ 2.8–3.2 ppm in ¹H NMR. Mass spectrometry (MS) with electrospray ionization (ESI) can confirm molecular weight (expected ~420–430 g/mol). Chromatographic purity checks via HPLC with UV detection (210–220 nm) are recommended, using C18 columns and acetonitrile/water gradients .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer : Thermal stability should be assessed using thermogravimetric analysis (TGA), as decomposition typically occurs above 150°C. Store the compound in anhydrous conditions under nitrogen at 4°C to prevent hydrolysis of the amide bond. Periodic FT-IR analysis (e.g., monitoring the C=O stretch at ~1650 cm⁻¹) can detect degradation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation. In case of skin contact, wash immediately with water (15+ minutes) and apply emollients. Avoid contact with oxidizers, as tertiary ammonium salts may react exothermically. Follow waste disposal guidelines for nitrogen-containing organics .

Advanced Research Questions

Q. What catalytic strategies optimize the synthesis of this compound to improve yield and reduce byproducts?

  • Methodological Answer : Employ oxoammonium-based catalysts (e.g., TEMPO derivatives) under continuous flow conditions to enhance reaction efficiency. For example, flow reactors with residence times of 10–15 minutes at 60–80°C can achieve >85% yield by minimizing side reactions like over-oxidation. Monitor intermediates via inline IR spectroscopy .

Q. How can researchers resolve contradictory data regarding the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Use dynamic light scattering (DLS) to differentiate between true solubility and colloidal dispersion. For DMSO solutions, prepare saturated solutions at 25°C, filter through 0.22 µm membranes, and quantify dissolved species via gravimetric analysis. Compare with computational solubility parameters (Hansen solubility spheres) to validate experimental results .

Q. What advanced techniques characterize the compound’s interfacial behavior in surfactant applications?

  • Methodological Answer : Employ pendant drop tensiometry to measure critical micelle concentration (CMC) at air-water interfaces. Combine with small-angle neutron scattering (SANS) to study micelle morphology. For electrochemical applications, use cyclic voltammetry to assess redox activity of the ammonium group in aqueous electrolytes .

Q. How do structural modifications (e.g., varying acyl chain length) affect the compound’s biological membrane interactions?

  • Methodological Answer : Synthesize analogs with C14–C18 acyl chains and compare their membrane insertion efficiency using fluorescence anisotropy (e.g., DPH probes in lipid bilayers). Molecular dynamics simulations (MD) with CHARMM36 force fields can predict binding affinities to phospholipid headgroups .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported pKa values for the ammonium group?

  • Methodological Answer : Perform potentiometric titrations in ionic strength-adjusted solutions (0.1 M KCl) to minimize activity coefficient errors. Compare with computational pKa predictions using COSMO-RS or DFT-based methods. Validate via ¹H NMR pH titration (chemical shift tracking of adjacent protons) .

Q. What experimental designs mitigate batch-to-batch variability in surfactant performance studies?

  • Methodological Answer : Implement a quality-by-design (QbD) approach:

  • Critical Quality Attributes (CQAs) : Purity (>98%), CMC, surface tension reduction.
  • Process Parameters : Reaction temperature (±2°C), stoichiometric ratios (monitored via inline FT-IR).
  • Use design-of-experiments (DoE) software (e.g., JMP) to identify significant factors .

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